molecular formula C21H27NO B12728229 3-Methyl-1-phenethyl-4-(p-tolyl)-4-piperidinol CAS No. 95289-30-8

3-Methyl-1-phenethyl-4-(p-tolyl)-4-piperidinol

Cat. No.: B12728229
CAS No.: 95289-30-8
M. Wt: 309.4 g/mol
InChI Key: UVWWFZLMJRNIGG-UHFFFAOYSA-N
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Description

3-Methyl-1-phenethyl-4-(p-tolyl)-4-piperidinol is a complex organic compound that belongs to the class of piperidinol derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenethyl group, a p-tolyl group, and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenethyl-4-(p-tolyl)-4-piperidinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The phenethyl and p-tolyl groups are introduced through substitution reactions, often using reagents such as phenethyl bromide and p-tolyl chloride.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenethyl-4-(p-tolyl)-4-piperidinol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenethyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce secondary alcohols.

Scientific Research Applications

3-Methyl-1-phenethyl-4-(p-tolyl)-4-piperidinol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenethyl-4-(p-tolyl)-4-piperidinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-4-piperidinol: Similar structure but lacks the phenethyl and p-tolyl groups.

    4-Phenyl-4-piperidinol: Lacks the methyl and phenethyl groups.

    4-(p-Tolyl)-4-piperidinol: Lacks the methyl and phenethyl groups.

Uniqueness

3-Methyl-1-phenethyl-4-(p-tolyl)-4-piperidinol is unique due to the presence of all three substituents (methyl, phenethyl, and p-tolyl groups) on the piperidine ring. This unique combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

CAS No.

95289-30-8

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

3-methyl-4-(4-methylphenyl)-1-(2-phenylethyl)piperidin-4-ol

InChI

InChI=1S/C21H27NO/c1-17-8-10-20(11-9-17)21(23)13-15-22(16-18(21)2)14-12-19-6-4-3-5-7-19/h3-11,18,23H,12-16H2,1-2H3

InChI Key

UVWWFZLMJRNIGG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C2=CC=C(C=C2)C)O)CCC3=CC=CC=C3

Origin of Product

United States

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